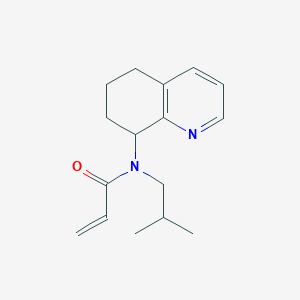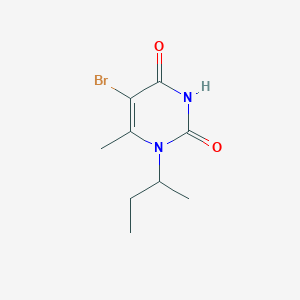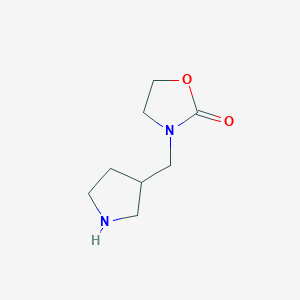
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THQ or THQ-VPA, and it has been shown to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of THQ-VPA is not well understood, but it is believed to involve the modulation of various neurotransmitters and other signaling molecules in the brain. This compound has been shown to have a variety of interesting effects on the brain, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and even act as an anti-convulsant.
Biochemical and Physiological Effects:
THQ-VPA has a variety of interesting biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields. This compound has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of THQ-VPA is that it is a relatively stable and non-toxic compound that can be easily synthesized and purified. However, one of the main limitations of this compound is that it can be difficult to work with in certain experimental settings, and it may not be suitable for all applications.
Orientations Futures
There are many potential future directions for research involving THQ-VPA. Some of the most promising areas of research include the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy, as well as the exploration of the compound's potential applications in the fields of oncology and immunology. Additionally, there is still much to be learned about the mechanism of action of this compound, and future research will likely focus on elucidating the specific signaling pathways and molecular targets that are affected by THQ-VPA.
Méthodes De Synthèse
The synthesis of THQ-VPA is a complex process that involves several steps. The first step is the synthesis of the quinoline ring, which is achieved through a series of reactions involving various reagents and catalysts. The second step is the addition of the prop-2-enamide group to the quinoline ring, which is accomplished using a variety of different methods depending on the specific application of the compound.
Applications De Recherche Scientifique
THQ-VPA has been studied extensively for its potential applications in a variety of different scientific research fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a variety of interesting effects on the brain and nervous system.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-4-15(19)18(11-12(2)3)14-9-5-7-13-8-6-10-17-16(13)14/h4,6,8,10,12,14H,1,5,7,9,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFSQGKVOOEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)
![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)


![4-(morpholinosulfonyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2408944.png)
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

